molecular formula C18H20FN3O4S B2411507 2-(2-fluorophenoxy)-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)propanamide CAS No. 2034591-94-9

2-(2-fluorophenoxy)-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)propanamide

Cat. No. B2411507
CAS RN: 2034591-94-9
M. Wt: 393.43
InChI Key: OZDZHMLLVRIHNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-fluorophenoxy)-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)propanamide is a useful research compound. Its molecular formula is C18H20FN3O4S and its molecular weight is 393.43. The purity is usually 95%.
BenchChem offers high-quality 2-(2-fluorophenoxy)-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-fluorophenoxy)-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)propanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticonvulsant Activity

This compound has been investigated for its anticonvulsant properties. A series of new 2-substituted-5-[2-(2-fluorophenoxy)phenyl]-1,3,4-oxadiazoles, including our compound of interest, were synthesized and screened. Notably, Compound 3 demonstrated considerable anticonvulsant activity in both PTZ (pentylenetetrazole) and MES (maximal electroshock) models . The exact mechanism of action remains partially unknown, but it appears to involve benzodiazepine receptors and other unidentified pathways.

properties

IUPAC Name

2-(2-fluorophenoxy)-N-[2-(1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)ethyl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20FN3O4S/c1-13(26-17-10-6-3-7-14(17)19)18(23)20-11-12-22-16-9-5-4-8-15(16)21(2)27(22,24)25/h3-10,13H,11-12H2,1-2H3,(H,20,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZDZHMLLVRIHNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCCN1C2=CC=CC=C2N(S1(=O)=O)C)OC3=CC=CC=C3F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20FN3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-fluorophenoxy)-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)propanamide

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